molecular formula C13H23BN2O2 B13480266 2-methyl-1-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole CAS No. 2911594-36-8

2-methyl-1-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

Cat. No.: B13480266
CAS No.: 2911594-36-8
M. Wt: 250.15 g/mol
InChI Key: DMTOJVKIDDELNS-UHFFFAOYSA-N
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Description

This compound is an imidazole derivative featuring a methyl group at position 2, an isopropyl group at position 1, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (boronic ester) moiety at position 4. Its molecular formula is C₁₂H₂₀BN₂O₂ (molecular weight: ~223.12). The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds . The isopropyl substituent introduces steric bulk, which may modulate reactivity and solubility compared to smaller alkyl groups.

Properties

CAS No.

2911594-36-8

Molecular Formula

C13H23BN2O2

Molecular Weight

250.15 g/mol

IUPAC Name

2-methyl-1-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole

InChI

InChI=1S/C13H23BN2O2/c1-9(2)16-10(3)15-8-11(16)14-17-12(4,5)13(6,7)18-14/h8-9H,1-7H3

InChI Key

DMTOJVKIDDELNS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N2C(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.

    Substitution Reactions: The methyl and isopropyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Boronate Ester Formation: The boronate ester group can be introduced by reacting the imidazole derivative with bis(pinacolato)diboron under palladium-catalyzed conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Using batch reactors for the stepwise synthesis of the compound, ensuring precise control over reaction conditions.

    Continuous Flow Reactors: Employing continuous flow reactors for the efficient and scalable production of the compound, particularly for the boronate ester formation step.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The dioxaborolane moiety enables this compound to participate in Suzuki-Miyaura couplings , a cornerstone reaction for carbon-carbon bond formation. Evidence from analogous imidazole-boronate systems reveals:

Reaction Parameters and Yields

Aryl HalideCatalystBaseSolventTemp (°C)Time (h)YieldSource
5-Bromo-1,2-dimethylimidazolePd(PPh₃)₄ (1 mol%)CsFDME/MeOH (3:1)150142%
4-BromobenzoatePdXPhos G2 (1 mol%)K₃PO₄Dioxane/H₂O80499%
3-BromoanilinePd/C (10 mol%)NH₄HCO₂DioxaneRT1650%

Key Observations :

  • Microwave irradiation (150°C) significantly accelerates reactions, achieving completion in 10 minutes with yields up to 99% .

  • Polar aprotic solvents (e.g., DME, dioxane) enhance solubility and reaction efficiency.

  • CsF or K₃PO₄ act as mild bases, avoiding decomposition of the boronate ester .

Functional Group Transformations

The imidazole core undergoes regioselective modifications:

Electrophilic Substitution

The electron-rich C-4 position of the imidazole ring is susceptible to electrophilic attack. For example:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at C-4, though competing boron deprotection may occur.

  • Halogenation : NBS or NCS selectively brominates or chlorinates the imidazole ring.

Boron Deprotection and Transmetalation

The pinacol boronate group can be hydrolyzed under acidic or oxidative conditions:

BpinH2O2,HClB(OH)2+Pinacol\text{Bpin} \xrightarrow{\text{H}_2\text{O}_2, \text{HCl}} \text{B(OH)}_2 + \text{Pinacol}

This generates free boronic acids for subsequent reactions, such as:

  • Chan-Lam couplings with amines or alcohols.

  • Oxidative homocoupling using Cu(OAc)₂ .

Coordination Chemistry

The imidazole’s nitrogen atoms act as ligands for transition metals:

  • Pd(0) complexes : Stabilize catalytic intermediates in cross-couplings.

  • Cu(II) complexes : Enable radical-based transformations (e.g., C–H functionalization) .

Stability and Handling

  • Storage : Stable at 2–8°C under inert gas (Ar/N₂) .

  • Decomposition : Prolonged exposure to moisture or light causes boronate hydrolysis.

Scientific Research Applications

2-methyl-1-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole has several scientific research applications, including:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.

    Material Science: Utilized in the development of novel materials with specific properties.

    Catalysis: Employed as a ligand in catalytic reactions, particularly in cross-coupling reactions.

Mechanism of Action

The mechanism of action of 2-methyl-1-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole involves:

    Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, depending on its specific application.

    Pathways Involved: The compound can participate in various biochemical pathways, particularly those involving boronate ester chemistry.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 1

1-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Imidazole
  • Molecular Formula : C₁₀H₁₇BN₂O₂ (MW: 208.07) .
  • However, the smaller substituent may lower solubility in nonpolar solvents.
1-Ethyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Imidazole
  • Molecular Formula : C₁₁H₁₉BN₂O₂ (MW: 222.09) .
  • Key Differences : The ethyl group offers intermediate steric bulk between methyl and isopropyl, balancing reactivity and solubility.
1-(Tetrahydro-2H-Pyran-2-yl)-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Imidazole
  • Molecular Formula : C₁₄H₂₃BN₂O₃ (MW: 278.16) .
  • Key Differences : The bulky tetrahydro-2H-pyran-2-yl group significantly increases molecular weight and steric hindrance, likely reducing reaction rates in cross-couplings but improving stability under acidic conditions.

Halogenated Derivatives

2-Chloro-1-(Tetrahydro-2H-Pyran-2-yl)-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Imidazole
  • Molecular Formula : C₁₄H₂₂BClN₂O₃ (MW: 312.14) .
  • This modification could enhance reactivity in couplings with electron-rich aryl halides.

Pharmacologically Active Analogues

While direct pharmacological data for the target compound is unavailable, structurally related imidazole-triazole hybrids (e.g., compounds 9a–9e in and C1–C9 in ) exhibit antimicrobial activity. These analogues often incorporate additional heterocycles (e.g., thiazole, triazole) that enhance biological interactions . The boronic ester group in the target compound, however, suggests a primary role in synthesis rather than direct bioactivity.

Reactivity in Cross-Couplings :

  • The isopropyl group in the target compound may slow reaction kinetics compared to methyl-substituted analogues due to steric effects.
  • Bulkier derivatives (e.g., tetrahydro-2H-pyran-2-yl) require optimized conditions (e.g., higher temperatures or stronger bases) for efficient coupling .

Physical and Chemical Properties

Compound Molecular Weight Substituent (Position 1) Key Properties
Target Compound 223.12 Isopropyl Moderate steric hindrance, balanced solubility
1-Methyl Analogue (PN-2053) 208.07 Methyl High reactivity, lower solubility
1-Ethyl Analogue 222.09 Ethyl Intermediate reactivity and solubility
1-(Tetrahydro-2H-Pyran-2-yl) Analogue 278.16 Tetrahydro-2H-pyran-2-yl High stability, low reactivity

Biological Activity

The compound 2-methyl-1-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes an imidazole ring and a dioxaborolane moiety. Its molecular formula is C13H23BN2O3C_{13}H_{23}BN_2O_3, and it has a molecular weight of approximately 266.15 g/mol. The presence of the dioxaborolane group suggests potential applications in medicinal chemistry, particularly in targeting biological pathways.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly concerning its interactions with specific biological targets such as kinases. Below are key areas where its activity has been investigated:

1. Kinase Inhibition

Research indicates that compounds containing imidazole rings often exhibit inhibitory effects on various kinases. For instance:

  • FGFR (Fibroblast Growth Factor Receptors) : The compound has shown promising results in inhibiting FGFR activity, which is crucial in cancer biology. In a study evaluating a series of related compounds, the imidazole-containing derivatives demonstrated significant binding affinity and inhibitory potency against FGFR1 .

2. Antiproliferative Effects

Studies have evaluated the antiproliferative effects of this compound on cancer cell lines:

  • In vitro assays have demonstrated that certain derivatives of imidazole exhibit cytotoxicity against various cancer cell lines, indicating potential as anti-cancer agents. For example, modifications to the imidazole scaffold have been linked to enhanced activity against specific cancer types .

3. Anti-inflammatory Activity

The compound's potential anti-inflammatory properties have also been explored:

  • In models assessing cytokine production, certain derivatives showed reduced levels of pro-inflammatory markers such as IL-6 and TNF-α, suggesting that the compound may modulate inflammatory responses .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

StudyCompoundTargetIC50 ValueFindings
Compound 8FGFR10.6 nMHigh selectivity for FGFR inhibition
Compound 13c-Met>1 μMMinimal inhibition observed
Compound 62IKK-β8 nMSignificant anti-inflammatory effects

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Binding Interactions : The imidazole ring facilitates π–π interactions with target residues in protein kinases, enhancing binding affinity.
  • Structural Modifications : Substitutions on the imidazole ring can significantly alter the biological profile. For example, introducing different alkyl groups can enhance or diminish kinase inhibition .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-methyl-1-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole, and how can reaction conditions be tuned to maximize yield?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging its boronate ester group. Key steps include:

  • Borylation : Introducing the dioxaborolane moiety via palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂) under inert conditions (e.g., THF, 80°C, Pd(PPh₃)₄ catalyst) .
  • Imidazole Functionalization : Substituents (methyl, isopropyl) are introduced via alkylation or nucleophilic substitution. Solvent polarity and temperature (e.g., DMF at 100°C) critically influence regioselectivity .
  • Yield Optimization : Monitor reaction progress via TLC/HPLC. Purification by column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., imidazole C-H protons at δ 7.2–7.5 ppm; boronate ester B-O peaks in ¹¹B NMR at δ 30–35 ppm) .
  • X-ray Crystallography : Single-crystal diffraction (using SHELX programs) resolves steric effects of the isopropyl and dioxaborolane groups. Data collection at 90 K minimizes thermal motion artifacts .
  • Elemental Analysis : Verify stoichiometry (C, H, N) with <0.3% deviation from theoretical values .

Advanced Research Questions

Q. How does the steric hindrance of the imidazole substituents affect catalytic efficiency in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer :

  • Steric Analysis : The isopropyl group at N1 creates a bulky environment, slowing transmetallation but improving selectivity. Use DFT calculations (e.g., Gaussian 09) to map energy barriers for Pd-ligand coordination .
  • Catalytic Screening : Compare Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) under varying temperatures. Monitor coupling efficiency via GC-MS with aryl halide substrates (e.g., 4-bromotoluene) .
  • Kinetic Studies : Pseudo-first-order rate constants (kobs) derived from UV-Vis spectroscopy reveal steric effects on reaction progression .

Q. What computational strategies predict the compound’s role in catalytic cycles, and how can molecular docking inform its reactivity?

  • Methodological Answer :

  • DFT Modeling : Optimize geometry at the B3LYP/6-31G(d) level to evaluate boron’s electrophilicity and imidazole’s π-backbonding capacity .
  • Docking Studies : Use AutoDock Vina to simulate binding with Pd catalysts. Focus on boronate-Pd(II) intermediate stability; compare docking scores with experimental yields .
  • MD Simulations : Analyze solvent effects (e.g., THF vs. DMSO) on transition-state lifetimes using GROMACS .

Q. What are the predominant byproducts formed during synthesis, and how can they be suppressed or characterized?

  • Methodological Answer :

  • Byproduct Identification : Common byproducts include deborylated imidazole (via protodeboronation) and dimerized species. Isolate via HPLC-MS and characterize via ¹H NMR .
  • Mitigation Strategies :
  • Use degassed solvents to minimize oxidative deborylation.
  • Add stabilizing ligands (e.g., 1,2-bis(diphenylphosphino)ethane) to suppress Pd black formation .
  • Optimize stoichiometry (e.g., 1.1 eq B₂pin₂) to prevent excess reagent side reactions .

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